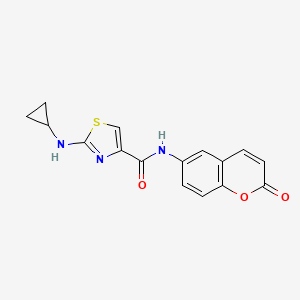
1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. MeOPP is known to exhibit unique pharmacological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of MeOPP is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. MeOPP is known to increase the levels of serotonin and dopamine, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It is also believed to modulate the activity of various ion channels, including the GABA(A) receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects
MeOPP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, MeOPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal survival and plasticity.
実験室実験の利点と制限
MeOPP has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for large-scale production. Additionally, MeOPP has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also limitations to using MeOPP in laboratory experiments. Its psychoactive properties make it difficult to study in human subjects, and there is a lack of data on its long-term effects.
将来の方向性
There are several future directions for research on MeOPP. One area of interest is the development of MeOPP-based drugs for the treatment of depression, anxiety, and other neurological disorders. Additionally, there is a need for further studies on the long-term effects of MeOPP use. Finally, there is a need for studies on the potential use of MeOPP in treating drug addiction and withdrawal symptoms.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine, or MeOPP, is a promising compound for drug development in various neurological disorders. Its unique pharmacological properties make it a promising candidate for further research, and its relatively easy synthesis and purification make it a cost-effective compound for large-scale production. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of MeOPP involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethoxy-3-methylbenzylamine in the presence of piperazine. The reaction is carried out under controlled conditions, and the resulting product is purified using various chromatographic techniques. The yield of MeOPP obtained through this method is high, making it a cost-effective process for large-scale production.
科学的研究の応用
MeOPP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant properties in animal models, making it a promising candidate for drug development in these areas. Additionally, MeOPP has been studied for its potential use in treating drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-15-19(24-2)9-4-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHAJOCMMOBHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B6038763.png)

![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![4-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6038788.png)

![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6038802.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6038805.png)
![3-{3-[4-(1H-indol-4-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6038809.png)
![4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6038815.png)
![1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)

![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)
![5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6038855.png)